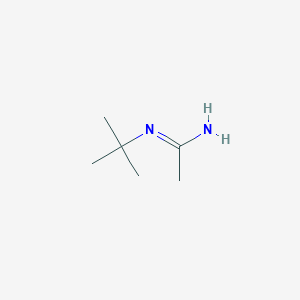

N-tert-butylacetamidine

Description

General Significance of Amidines in Contemporary Synthetic Chemistry and Coordination Chemistry

Amidines are recognized as highly versatile building blocks in modern synthetic chemistry and have established a significant role as ligands in coordination chemistry. rsc.orgsemanticscholar.org Their utility stems from the unique electronic and steric properties of the amidine functional group, which contains two nitrogen atoms with differing hybridizations. lew.ro This structure makes them strong bases and effective nucleophiles, rendering them valuable in a multitude of chemical transformations. researchgate.net

In Synthetic Chemistry:

The primary significance of amidines in synthetic chemistry lies in their role as precursors to a wide array of nitrogen-containing heterocyclic compounds. researchgate.net Heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. Amidines are instrumental in the synthesis of:

Imidazoles mdpi.com

Benzimidazoles mdpi.com

Quinazolines mdpi.com

Triazines mdpi.com

Triazoles mdpi.com

Pyrimidines researchgate.net

The development of efficient synthetic methods for amidine synthesis, such as the copper-catalyzed nucleophilic addition of amines to nitriles, has further broadened their accessibility and application. mdpi.comsciforum.net Moreover, amidines are employed as catalysts themselves, particularly as superbases in various organic reactions. researchgate.net

In Coordination Chemistry:

The dual nitrogen sites of the amidine moiety make them excellent N-donor ligands for a vast range of metals across the periodic table. rsc.orglew.ro Research in this area has shown that amidines can adopt various coordination modes, acting as neutral or anionic ligands. rsc.orglew.ro The resulting metal-amidinate complexes have shown significant promise and application in:

Homogeneous Catalysis: Metal amidinates are used as catalysts in polymerization, cross-coupling reactions, and other organic transformations. The steric and electronic properties of the amidine ligand can be fine-tuned by modifying its substituents, allowing for precise control over the catalytic activity and selectivity of the metal center. researchgate.net

Materials Science: The ability of amidine ligands to stabilize metals in various oxidation states has led to the development of novel materials. rsc.org For instance, volatile metal amidinates are used as precursors in Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films with specific electronic or magnetic properties. researchgate.net

Bioinorganic Chemistry: The structural similarity of the amidinate group to the carboxylate group has made them useful mimics in studying biological systems. lew.ro

The table below summarizes the key application areas of amidines in chemistry.

Table 1: Key Applications of Amidines in Chemical Research| Field | Specific Applications | References |

|---|---|---|

| Synthetic Chemistry | Precursors for heterocycles (imidazoles, quinazolines, etc.) | mdpi.com, researchgate.net, researchgate.net |

| Organocatalysts (superbases) | researchgate.net | |

| Coordination Chemistry | Ligands for transition metals, rare-earth, and main-group elements | rsc.org, nih.gov, lew.ro |

| Homogeneous catalysis (e.g., polymerization) | researchgate.net | |

| Precursors for materials science (e.g., ALD, MOCVD) | rsc.org, researchgate.net |

Evolution of Research Perspectives on Amidines as Key Chemical Entities

The scientific interest in amidines has evolved significantly over the past several decades. Initial research, dating back to the early 20th century, focused on their basic synthesis and chemical properties. nih.govacs.org For a long period, their applications were not widely explored.

A notable shift occurred with the discovery of the biological activities of certain amidine-containing compounds. In the mid-20th century, aromatic diamidines like pentamidine (B1679287) were identified as potent antimicrobial and antiprotozoal agents, which spurred medicinal chemistry research into this class of compounds. nih.govscielo.br This marked the beginning of the recognition of the amidine group as an important pharmacophore—a molecular feature responsible for a drug's pharmacological activity. mdpi.comsciforum.net

From a sporadic interest in the 1980s, the field of amidine coordination chemistry began to grow steadily. rsc.orgscispace.com Researchers started to systematically explore their potential as ligands, moving beyond simple coordination complexes to more sophisticated applications. The 1990s and 2000s saw a rapid expansion in the use of amidinate ligands to stabilize a wide variety of metal complexes, leading to breakthroughs in catalysis and materials science. researchgate.net The versatility of the amidinate framework, which allows for extensive steric and electronic tuning, was a key driver of this expansion. lew.ro

In recent years, the perspective has broadened further, with research focusing on sustainable and efficient synthesis methods, such as metal-free and multicomponent reactions, to construct complex amidine structures. researchgate.net The evolution of amidine-based inhibitors for enzymes like BACE1 in Alzheimer's disease research highlights their continued importance in drug discovery. nih.gov Today, amidines are firmly established as fundamental and versatile entities in organic, medicinal, and inorganic chemistry, with research continuing to uncover new applications and insights. researchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

42717-42-0 |

|---|---|

Molecular Formula |

C6H14N2 |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

N'-tert-butylethanimidamide |

InChI |

InChI=1S/C6H14N2/c1-5(7)8-6(2,3)4/h1-4H3,(H2,7,8) |

InChI Key |

GMOWVLNENGLWNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC(C)(C)C)N |

Origin of Product |

United States |

Coordination Chemistry of N Tert Butylacetamidine and Amidinate Ligands

N-tert-butylacetamidine as a Neutral Donor Ligand

Neutral amidine molecules, including this compound, possess nitrogen atoms with lone pairs of electrons, making them potential Lewis bases capable of coordinating to a metal center. This coordination typically involves the imine nitrogen atom, which acts as a two-electron donor. However, the coordination chemistry of simple, neutral amidines is less developed compared to that of their anionic counterparts.

When acting as a neutral donor, an amidine can theoretically coordinate to a metal center in a monodentate fashion through its sp²-hybridized imine nitrogen atom. In this role, it would typically serve as a spectator ligand, occupying a coordination site while the primary reactivity occurs elsewhere in the complex. The versatility of amidines allows them to adopt various bonding modes, though most complex examples involve the deprotonated amidinate form. The role of a simple neutral amidine is often transient, preceding deprotonation to form the more stable and widely used amidinate anion.

The coordination of a neutral amidine ligand can contribute to the stabilization of a metal center by satisfying its electronic requirements. As N-donor ligands, they can be part of the coordination sphere of a wide range of metals. However, the stabilization afforded by the neutral ligand is often a precursor step to the formation of the more robust metal-amidinate complexes, which offer greater stability through chelation and charge neutralization.

Amidinate Anions as Highly Versatile Ligands

The deprotonated form of this compound, the N,N'-di-tert-butylacetamidinate anion, is an exceptionally versatile ligand in coordination and organometallic chemistry. These monoanionic, bidentate ligands are isoelectronic with carboxylates and are known for their ability to form stable chelate rings with metals from across the periodic table.

A key advantage of amidinate ligands is the ease with which their steric and electronic properties can be modified. This "tunability" is achieved by varying the substituents on the nitrogen atoms and the central backbone carbon. This allows for precise control over the properties and reactivity of the resulting metal complexes.

The steric bulk of the N-substituents significantly influences the coordination environment of the metal center. For instance, employing bulky groups like tert-butyl or 2,6-diisopropylphenyl (DIPP) can protect the metal center, prevent oligomerization, and enforce specific coordination geometries. This steric hindrance can stabilize low-coordinate metal complexes and influence the accessibility of the metal for catalytic reactions.

Electronic effects can be tuned by introducing electron-donating or electron-withdrawing groups. These modifications alter the electron density at the metal center, which in turn affects its reactivity, redox potentials, and catalytic activity.

| Substituent Modification | Effect on Metal Complex | Example Application |

| Increasing N-substituent bulk (e.g., from methyl to tert-butyl or DIPP) | Increases steric shielding, prevents dimerization, can enforce lower coordination numbers. | Stabilization of reactive, low-coordinate species; control of polymerization catalyst activity. |

| Modifying backbone substituent (e.g., adamantyl vs. tert-butyl) | Fine-tunes the ligand bite angle and steric profile around the metal center. | Affects aggregation state (dimeric vs. trimeric) of calcium hydride complexes. |

| Introducing electron-withdrawing groups (e.g., on N-aryl rings) | Decreases electron density at the metal center, making it more electrophilic. | Modulating redox potentials and influencing reactivity in catalytic cycles. |

| Introducing electron-donating groups | Increases electron density at the metal, potentially enhancing its nucleophilicity. | Tuning the electronic environment for specific bond activations. |

Metal amidinate complexes are typically synthesized through several reliable routes, most commonly involving salt metathesis or protonolysis reactions.

A prevalent and straightforward method for synthesizing metal amidinate complexes is the reaction of a metal halide with an alkali metal salt of the corresponding amidine. This salt metathesis reaction involves the in-situ generation or prior isolation of the lithium or sodium salt of the amidine, which is then reacted with a suitable metal halide (e.g., MClₓ). The reaction proceeds with the formation of the metal amidinate complex and an alkali metal halide byproduct, which can be easily removed by filtration.

General Reaction: M-X + Li[RC(NR')₂] → M[RC(NR')₂] + LiX

This method is widely applicable across the periodic table. For example, heteroleptic calcium amide complexes, which serve as precursors to catalytically important hydrides, are synthesized by reacting the neutral amidine with a calcium amide precursor like CaN(SiMe₃)₂₂. The reaction proceeds via protonolysis, where the acidic N-H proton of the amidine is transferred to the basic amide ligand, releasing a volatile amine and forming the calcium amidinate complex.

| Metal Center | Metal Precursor | Amidine/Amidinate Reagent | Resulting Complex Type |

| Calcium (Ca) | CaN(SiMe₃)₂₂ | AdAmᴰᴵᴾᴾH (neutral amidine) | AdAmᴰᴵᴾᴾCaN(SiMe₃)₂·THF |

| Calcium (Ca) | CaN(SiHMe₂)₂ | HL¹ (neutral amidine) | [L¹AmᴰᴵᴾᴾCa(SiHMe₂)₂]₂ |

| General (M) | MClₓ (Metal Halide) | Li[RC(NR')₂] (Lithium Amidinate) | M[RC(NR')₂]ₓ |

Table references:

Synthesis of Metal Amidinate Complexes

Amination of Coordinated Nitriles

The formation of N-tert-butylacetamidinate complexes can be achieved through the nucleophilic addition of an amine to a coordinated nitrile ligand. This method leverages the activation of the nitrile's carbon-nitrogen triple bond upon coordination to a metal center, rendering it more susceptible to attack by nucleophiles such as tert-butylamine (B42293).

While the direct synthesis of N-tert-butylacetamidinate complexes through this route is a plausible and anticipated reaction pathway based on the known reactivity of coordinated nitriles, specific and detailed research findings documenting this exact transformation are not extensively reported in the readily available scientific literature. The general mechanism for such a reaction would involve the coordination of an acetonitrile (B52724) molecule to a metal center (M). This coordination polarizes the nitrile, increasing the electrophilicity of the carbon atom. Subsequently, tert-butylamine acts as a nucleophile, attacking the nitrile carbon. This is followed by proton transfer steps, ultimately leading to the formation of the coordinated N-tert-butylacetamidinate ligand.

This synthetic strategy is a cornerstone in the broader field of amidinate chemistry, providing a direct route to amidinate complexes from simple precursors. The activation of nitriles by metal coordination is a well-established principle, facilitating reactions that are otherwise difficult to achieve with the free nitrile.

Coordination with Diverse Elements Across the Periodic Table

The N-tert-butylacetamidinate ligand has demonstrated its capability to form stable complexes with a variety of elements, although the documented examples are predominantly within the transition metals. The bulky tert-butyl groups on the nitrogen atoms provide steric hindrance that can influence the coordination number and geometry of the resulting complexes, often leading to monomeric species with low coordination numbers.

Transition Metal Complexes

Research has demonstrated the synthesis of homoleptic bis(amidinate) complexes with first-row transition metals. A notable example is the synthesis of bis(N,N'-di-tert-butylacetamidinato)iron(II). This compound is prepared via a salt metathesis reaction, where a lithium salt of the amidinate is reacted with a suitable iron(II) precursor.

The synthesis of related transition metal complexes, such as those of cobalt, has also been explored. These complexes are of interest for their potential applications in catalysis and as precursors for chemical vapor deposition (CVD) due to their volatility and thermal stability, which are conferred in part by the bulky alkyl groups of the amidinate ligand.

The following table summarizes a known transition metal complex of this compound:

| Compound Name | Metal Center | Molecular Formula |

| Bis(N,N'-di-tert-butylacetamidinato)iron(II) | Iron (Fe) | C20H42FeN4 |

This table is populated with data for which specific research findings are available.

While the coordination chemistry of N-tert-butylacetamidinate with transition metals has been partially explored, comprehensive studies detailing its interaction with a wider array of elements are less common in the existing literature. The principles of hard and soft acids and bases suggest that this ligand, with its hard nitrogen donor atoms, would be well-suited to coordinate with a broad spectrum of elements, including main group metals, lanthanides, and actinides. However, specific, structurally characterized examples for these classes of elements remain to be extensively documented. The steric bulk of the N-tert-butyl groups is a significant factor that would influence the stoichiometry and structure of such potential complexes. Further research is needed to fully elucidate the coordination chemistry of this compound across the periodic table.

Catalytic Applications of N Tert Butylacetamidine Derived Complexes

Homogeneous Catalysis

In homogeneous catalysis, N-tert-butylacetamidine ligands can be used to create soluble metal complexes that catalyze organic transformations. The ligand's structure can be finely tuned to influence the catalytic activity and selectivity of the metal center.

Olefin Polymerization

Amidinate ligands are utilized in group 4 metal complexes for olefin polymerization. The bulky substituents on the nitrogen donors, such as the tert-butyl group, create a sterically hindered environment around the metal center. This steric hindrance is a critical factor in determining the catalytic activity and the properties of the resulting polymer. For instance, increased steric bulk on the N-donor can lead to the production of ultrahigh molecular weight polymers. While the general class of amidinate complexes is active in olefin polymerization, the catalytic performance is highly dependent on the specific ligand structure and the metal center.

Research on related amine-imine nickel catalysts has shown that a bulky tert-butyl group on the amine moiety can facilitate living ethylene polymerization at elevated temperatures. mdpi.com In the polymerization of 1-hexene, a catalyst featuring a tert-butyl group on the bridging carbon of an amine-imine ligand demonstrated a conversed regioselectivity, favoring 1,2-insertion. mdpi.com While these examples highlight the influence of the tert-butyl group in related ligand systems, specific activity data for this compound-derived complexes in olefin polymerization is an area of ongoing research.

Table 1: Influence of Bulky Substituents in Olefin Polymerization Catalysis

| Catalyst Type | Substituent | Monomer | Key Finding |

|---|---|---|---|

| Amine-imine nickel complex | tert-butyl on amine moiety | Ethylene | Catalyzed living polymerization at temperatures up to 65 °C. mdpi.com |

| Amine-imine nickel complex | tert-butyl on bridging carbon | 1-hexene | Exhibited conversed regioselectivity with 80% 1,2-insertion. mdpi.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura couplings)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically catalyzed by palladium complexes. mdpi.commdpi.com The efficiency of these catalysts is highly dependent on the supporting ligands. While a broad range of ligands are employed, those containing N-donor atoms are crucial. The this compound ligand can, in principle, be used to form palladium complexes for such reactions.

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination at a palladium center. The ligand influences each of these steps by modulating the electron density and steric environment of the metal. For example, phosphine ligands bearing electron-donating tert-butyl groups have been shown to exhibit high catalytic activity in the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid. nih.gov This is attributed to the electronic properties of the bulky alkyl group. While the specific use of this compound as a primary ligand in widely-reported, high-yield Suzuki-Miyaura couplings is not extensively documented, the principles of ligand design suggest its potential applicability. Research on pre-formed Pd(II) catalysts with monoanionic [N,O] ligands has demonstrated good catalytic activity at low temperatures, indicating the potential for N-containing ligands to facilitate mild reaction conditions. mdpi.com

Heterogeneous Catalysis and Materials Science Applications

In the realm of materials science, this compound and its derivatives are valuable as precursors for the deposition of thin films. The volatility and thermal stability of metal complexes containing these ligands make them suitable for vapor deposition techniques.

Precursors for Thin-Film Deposition

Metal amidinate complexes, including those with this compound ligands, are recognized as effective precursors for creating thin, uniform films of metals and metal-containing compounds. Their utility stems from their favorable thermal properties, such as sufficient vapor pressure and clean decomposition pathways, which are essential for high-quality film growth.

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to produce high-purity, high-performance solid materials. The process involves the thermal decomposition of metal-organic precursors on a substrate surface. The selection of the precursor is critical to the success of the MOCVD process. rsc.org

Novel nickel amidinate precursors have been shown to be effective in both ALD and CVD for depositing nickel thin films due to their high thermal stability and reactivity. researchgate.net For instance, nickel pyrrolide complexes have been used for the chemical vapor deposition of metallic nickel films at temperatures around 250 °C, yielding films with high elemental purity (>99 at%). nih.gov The characteristics of this compound make it a suitable ligand for creating volatile and thermally stable metal complexes for MOCVD applications, enabling the deposition of various metal or metal oxide thin films. researchgate.netresearchgate.net

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. ALD allows for the deposition of conformal films with precise thickness control at the atomic level. The choice of precursor is paramount for a successful ALD process. Metal amidinates are considered suitable precursors for the ALD of transition metals and metal oxides due to their required volatility, high thermal stability, and high reactivity.

For example, tantalum nitride (TaN) thin films, used as diffusion barriers in copper interconnects, have been developed using ALD with amidinate precursors like tert-butylimidotrisdiethylamidotantalum (TBTDET). semanticscholar.org These precursors allow for a saturated deposition rate at relatively low temperatures. Similarly, novel nickel amidinate (Ni AMD) precursors exhibit excellent properties for ALD applications, including good vapor pressure and solubility in common solvents. researchgate.net The self-limiting nature of ALD using such precursors has been demonstrated for various materials.

Table 2: Properties of Amidinato Precursors in ALD

| Precursor Type | Application | Deposition Temperature | Key Properties |

|---|---|---|---|

| Tert-butylimidotrisdiethylamidotantalum (TBTDET) | TaN diffusion barriers | 200-250 °C | Saturated deposition rate of 0.4 Å/cycle, excellent conformality. semanticscholar.org |

| Tert-amylimidotrisdimethylamidotantalum (TAIMATA) | TaN diffusion barriers | 150-200 °C | Saturated deposition rate of 0.2 Å/cycle, excellent conformality. semanticscholar.org |

Hydrogen Activation and Storage

The activation of molecular hydrogen is a fundamental step in numerous catalytic hydrogenation reactions, and the development of efficient materials for hydrogen storage is crucial for a hydrogen-based economy. Metal complexes containing amidinate ligands have shown promise in facilitating these processes. The electron-donating nature of the amidinate ligand can modulate the electronic properties of the metal center, influencing its ability to interact with and activate the H-H bond.

While direct and extensive research specifically detailing the use of this compound derived complexes for hydrogen activation and storage is limited in the currently available literature, the broader class of amidinate complexes provides a strong indication of their potential. For instance, platinum nanoparticles stabilized by zwitterionic amidinate ligands have been shown to be effective catalysts for the hydrogenation of carbonyl groups. nih.govrsc.org The electronic properties of the amidinate ligand, influenced by substituents on the nitrogen atoms, were found to directly impact the catalytic activity. nih.govrsc.org This suggests that the tert-butyl group in this compound could impart specific steric and electronic effects that may be beneficial for hydrogen activation.

Furthermore, aluminum amidinate complexes have been investigated for their role in alkyne hydroboration, a process that involves the activation of B-H bonds, which shares mechanistic similarities with H-H bond activation. nih.gov Although not directly related to hydrogen storage, these studies highlight the ability of amidinate ligands to support reactive metal centers capable of bond activation.

Currently, there is a lack of specific data tables and detailed research findings in the scientific literature that focus exclusively on the performance of this compound complexes in hydrogen activation and storage applications. The following table provides a general overview of the types of amidinate complexes studied in related catalytic applications.

| Metal Center | Amidinato Ligand Type | Application | Key Findings |

| Platinum | Imidazolium-amidinate | Hydrogenation of ketones | Ligand electronics influence catalytic activity. nih.govrsc.org |

| Aluminum | N,N'-di-tert-butyl-p-tolylformamidinate | Alkyne hydroboration | Active in B-H bond activation. nih.gov |

Future research is needed to specifically explore the potential of this compound derived complexes in hydrogen activation and to quantify their hydrogen storage capacities.

Metal-Organic Frameworks (MOFs) Construction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the resulting MOF. Amidinate-based ligands are attractive candidates for MOF synthesis due to their ability to bridge multiple metal centers and their inherent basicity, which can be exploited for catalytic applications or for the adsorption of acidic gases.

The use of amidinate-containing linkers in MOF construction is an emerging area of research. While a vast number of MOFs have been synthesized using carboxylate- and nitrogen-based heterocyclic linkers, the incorporation of amidinate functionalities is less common. nih.govresearchgate.netbohrium.commorressier.commdpi.comyoutube.comrsc.orgnih.govyoutube.comresearchgate.netmdpi.comresearchgate.net

A search of the current scientific literature did not yield specific examples of MOFs constructed using this compound or its derivatives as the primary organic linker. The synthesis of MOFs typically relies on rigid, multitopic ligands to ensure the formation of stable, porous frameworks. mdpi.comyoutube.com The monodentate or bidentate chelating nature of simple amidinates like this compound might make them more suitable as ancillary ligands that modulate the properties of the metal nodes, rather than as primary building blocks for extended frameworks.

To be incorporated as a primary linker, this compound would need to be functionalized with additional coordinating groups to increase its connectivity. For example, incorporating carboxylic acid or pyridine moieties onto the acetamidine backbone could transform it into a multitopic linker suitable for MOF synthesis.

The table below summarizes common ligand types used in MOF construction, highlighting the current absence of this compound-based linkers in the surveyed literature.

| Ligand Functional Group | Example Ligands | Resulting MOF Properties |

| Carboxylate | Terephthalic acid, Trimesic acid | High porosity, thermal stability |

| Imidazolate | 2-Methylimidazole | Zeolitic topologies, chemical stability |

| Pyridyl | 4,4'-Bipyridine | Pillared structures, catalytic activity |

| Amidinate | (Not widely reported as primary linkers) | Potential for basic sites, catalysis |

Computational and Theoretical Studies on N Tert Butylacetamidine Systems

Quantum Chemical Calculations for Molecular Structure and Dynamics

Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of a molecule, as well as its behavior over time. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed insights into molecular systems.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For N-tert-butylacetamidine, DFT studies would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of its most stable conformation.

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. The resulting data would provide a foundational understanding of the molecule's three-dimensional structure.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C=N Bond Length (Å) | Data not available |

| C-N (single) Bond Length (Å) | Data not available |

| N-C (tert-butyl) Bond Length (Å) | Data not available |

| C-N-C Bond Angle (°) | Data not available |

Ab Initio Methods (e.g., MP2, CCSD(T)-F12)

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) provide a higher level of theory and accuracy compared to DFT for certain systems, particularly for calculating interaction energies and reaction barriers.

For this compound, these methods would be used to refine the geometric and energetic data obtained from DFT. For instance, CCSD(T)-F12 is a highly accurate method that explicitly accounts for electron correlation, providing "gold standard" benchmark data against which other methods can be compared.

Conformational Analysis and Intramolecular Dynamics

The flexibility of this compound, particularly around its single bonds, gives rise to different spatial arrangements of its atoms, known as conformations. Understanding these conformations and the energy required to interconvert between them is crucial for comprehending its chemical behavior.

Torsional Barriers to Internal Rotation

The rotation around the C-N single bonds in this compound is not entirely free due to steric hindrance and electronic effects. The energy required to overcome this hindrance is known as the torsional barrier. Computational methods can be used to calculate these barriers by systematically rotating a specific dihedral angle and calculating the energy at each step.

This analysis would reveal the most stable (lowest energy) and least stable (highest energy) conformations of the molecule and the energy landscape that connects them.

Table 2: Hypothetical Torsional Barriers for this compound

| Rotational Bond | Torsional Barrier (kcal/mol) |

|---|---|

| C(acetamidine)-N(tert-butyl) | Data not available |

Computational Mechanistic Investigations of Chemical Reactions

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reactants, products, and any intermediate or transition states, a detailed understanding of the reaction mechanism can be achieved.

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. For a chemical reaction involving this compound, a PES analysis would be used to map out the energy changes that occur as the reactants are converted into products.

This analysis would identify the lowest energy path, known as the reaction coordinate, and locate the transition state(s)—the highest energy points along this path. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. Such studies would be invaluable for understanding and predicting the reactivity of this compound in various chemical transformations.

Transition State Characterization

Modeling of Spectroscopic Parameters (e.g., ¹⁴N Nuclear Quadrupole Coupling)

Direct computational modeling of the spectroscopic parameters for this compound is not extensively documented in the available literature. However, detailed studies on the closely related compound, N-tert-butylacetamide, provide significant insight into the methodologies used and the accuracy of theoretical predictions for similar molecular systems. These studies serve as a valuable reference for understanding how spectroscopic parameters, such as the ¹⁴N nuclear quadrupole coupling constants, are modeled.

In a study of N-tert-butylacetamide, the rotational spectrum was analyzed using a molecular beam Fourier transform microwave spectrometer. youtube.commdpi.com This experimental investigation was complemented by quantum chemical calculations to accurately determine the spectroscopic parameters. The hyperfine structures in the spectrum, which arise from the quadrupole coupling of the ¹⁴N nucleus, were a key focus. youtube.commdpi.com

The modeling of these parameters was performed using computational chemistry software. The data from the experimental spectrum were reproduced with high precision using programs that can account for the effects of ¹⁴N quadrupole coupling. youtube.commdpi.com Quantum chemical calculations were instrumental in complementing the experimental findings and providing a deeper theoretical understanding of the molecular structure and electronic environment of the nitrogen nucleus. youtube.commdpi.com

Different computational methods and basis sets are often employed to find the best agreement with experimental data. For instance, in studies of similar molecules, density functional theory (DFT) methods like B3LYP-D3BJ and B3PW91, as well as ab initio methods like MP2, have been used with various basis sets (e.g., 6-311++G(d,p)) to calculate spectroscopic parameters. nih.gov It has been noted that certain functionals, like B3PW91, may perform better for describing nuclear quadrupole coupling. nih.gov

The calculated ¹⁴N nuclear quadrupole coupling constants (χ_aa, χ_bb, χ_cc) provide detailed information about the electric field gradient at the nitrogen nucleus, which is sensitive to the local molecular structure and bonding. The table below presents the theoretically calculated ¹⁴N nuclear quadrupole coupling constants for the trans conformer of N-tert-butylacetamide, showcasing the results from different levels of theory.

| Computational Method | χ_aa (MHz) | χ_bb (MHz) | χ_cc (MHz) |

|---|---|---|---|

| MP2/6-311++G(d,p) | 1.583 | 1.751 | -3.334 |

| B3LYP/6-311++G(d,p) | 1.619 | 1.821 | -3.440 |

These computational approaches, which combine experimental microwave spectroscopy with quantum chemical calculations, are powerful tools for characterizing the subtle electronic and structural features of molecules like N-tert-butylacetamide. While these specific results are for a related amide, the same theoretical and computational methodologies would be applicable to future studies on this compound to model its spectroscopic parameters.

Advanced Spectroscopic Analysis of N Tert Butylacetamidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of N-tert-butylacetamidine in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, NMR provides information about the chemical environment, connectivity, and dynamic properties of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each proton is influenced by the local electronic environment.

The key proton environments in this compound are:

N-H protons: Protons attached to nitrogen atoms.

C-CH₃ protons: Protons of the methyl group attached to the amidine carbon.

C(CH₃)₃ protons: Protons of the tert-butyl group.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound in CDCl₃ Note: These are estimated values based on general principles and comparison with related amide compounds.

| Proton Group | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl, -C(CH ₃)₃ | 1.2 - 1.4 | Singlet | 9H |

| Methyl, -CH ₃ | 2.0 - 2.2 | Singlet | 3H |

When this compound acts as a ligand to a metal center, it typically deprotonates to form the N-tert-butylacetamidinate anion, which coordinates in a bidentate fashion through its two nitrogen atoms. NMR spectroscopy is invaluable for studying the resulting metal complexes.

The coordination of the amidinate ligand to a metal ion significantly alters the chemical shifts of its protons.

Diamagnetic Complexes: For complexes with diamagnetic metal ions (e.g., Zn²⁺, Ti⁴⁺), the changes in chemical shifts are governed by factors such as coordination geometry, charge, and electronic donation from the ligand to the metal. The symmetry of the resulting complex can be inferred from the number of distinct NMR signals.

Paramagnetic Complexes: In complexes with paramagnetic metal ions (e.g., Cu²⁺, Cr³⁺), the unpaired electrons on the metal cause very large changes in the chemical shifts of the ligand protons, known as paramagnetic shifts niscpr.res.in. These shifts can be several hundred ppm upfield or downfield from their normal diamagnetic positions niscpr.res.in. The analysis of these shifts provides detailed information about the spin density distribution from the metal onto the ligand, offering deep insight into the nature of the metal-ligand bond. The signals in paramagnetic complexes are often significantly broadened due to rapid nuclear relaxation induced by the unpaired electrons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups within this compound.

The IR spectrum of this compound is dominated by absorptions corresponding to the stretching and bending vibrations of its functional groups. The key vibrational modes are the N-H stretch, C-H stretch, and the C=N stretch. Data from acetamidine hydrochloride provides a reference for the core vibrations of the amidinium group rsc.org.

N-H Stretching: Primary amines and amidines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Absorptions due to the C-H stretching of the methyl and tert-butyl groups are expected in the 3000-2850 cm⁻¹ range.

C=N Stretching: The carbon-nitrogen double bond (imine) stretch is a key diagnostic peak for amidines and is expected to appear in the 1680-1620 cm⁻¹ region. This absorption distinguishes the amidine from its amide analogue, N-tert-butylacetamide, which would show a strong C=O (Amide I) band around 1650 cm⁻¹.

N-H Bending: The scissoring motion of the -NH₂ group typically results in a medium to strong absorption around 1650-1580 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amidine N-H | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |

| Alkyl C-H | Stretch | 3000 - 2850 | Strong |

| Imine C=N | Stretch | 1680 - 1620 | Medium-Strong |

Microwave Spectroscopy for Rotational and Torsional Studies

Microwave spectroscopy measures the transitions between quantized rotational energy levels of molecules in the gas phase tanta.edu.eglibretexts.org. This technique provides extremely precise data on the molecule's moments of inertia, from which its geometric structure (bond lengths and angles) can be determined with high accuracy. It also yields information on forces that cause minor deviations from a rigid structure, such as centrifugal distortion.

The rotational spectrum of a molecule is characterized by its rotational constants (A, B, C), which are inversely proportional to the principal moments of inertia iac.es. For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment tanta.edu.eg.

As a molecule rotates at higher speeds (higher rotational quantum number, J), centrifugal forces cause its bonds to stretch slightly osu.edu. This non-rigidity leads to a small decrease in the spacing between rotational lines and is quantified by centrifugal distortion constants (e.g., D, H) iac.es.

While specific microwave data for this compound is not available, data for a related simple molecule, formamide, can be used to illustrate the parameters obtained from such an analysis researchgate.net. Formamide, like an amidine, is a nearly planar molecule with C₂ᵥ symmetry. Its rotational spectrum has been extensively studied, yielding precise rotational and centrifugal distortion constants.

Table 3: Spectroscopic Constants for Formamide (Ground Vibrational State) Note: Data for formamide is presented as a representative example to illustrate the parameters derived from microwave spectroscopy, as specific data for this compound is not available in the searched literature.

| Parameter | Description | Value (MHz) |

|---|---|---|

| A | Rotational Constant | 71135.26 |

| B | Rotational Constant | 11756.23 |

| C | Rotational Constant | 10093.63 |

| Δ_J | Quartic Centrifugal Distortion Constant | 0.0125 |

| Δ_JK | Quartic Centrifugal Distortion Constant | 0.109 |

| Δ_K | Quartic Centrifugal Distortion Constant | 1.13 |

| δ_J | Quartic Centrifugal Distortion Constant | 0.0023 |

Hyperfine Structures from Quadrupole Coupling

The analysis of the rotational spectra of molecules containing nuclei with a spin quantum number I ≥ 1, such as the ¹⁴N nucleus in this compound, often reveals fine splitting of the rotational lines. This phenomenon, known as hyperfine structure, arises from the interaction between the nuclear electric quadrupole moment and the electric field gradient at the nucleus.

The nuclear quadrupole moment is a measure of the deviation of the nuclear charge distribution from spherical symmetry. aps.org When a nucleus with a non-spherical charge distribution is situated in a non-uniform electric field, as is the case for the nitrogen atom in the amidine group, the interaction between the nuclear quadrupole moment and the electric field gradient leads to a splitting of the nuclear spin energy levels. aps.org This splitting is dependent on the orientation of the nucleus with respect to the electric field gradient.

The magnitude of this interaction is quantified by the nuclear quadrupole coupling constant (e²qQ/h), which is the product of the nuclear quadrupole moment (eQ) and the principal component of the electric field gradient tensor (eq) at the nucleus, divided by Planck's constant (h). The electric field gradient is determined by the electronic environment of the nucleus. libretexts.org

Mass Spectrometry (MS) in Conjunction with Derivatization

Mass spectrometry is a powerful analytical technique for the identification and quantification of chemical compounds. However, for certain molecules like this compound, which contain polar functional groups (amines), direct analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) can be challenging due to issues like poor volatility, thermal instability, and potential for adsorption on the chromatographic column.

To overcome these limitations, derivatization is a widely employed strategy. scribd.com Derivatization involves chemically modifying the analyte to produce a new compound with properties that are more suitable for the chosen analytical method. For GC-MS analysis of this compound, derivatization would target the active hydrogens on the nitrogen atoms of the amidine group. The primary goals of derivatization in this context are to:

Increase Volatility: By replacing polar N-H bonds with less polar groups, the volatility of the molecule is increased, allowing it to be more readily vaporized and transported through the GC column.

Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in the GC injector and column.

Improve Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks by reducing interactions with active sites in the GC system.

Produce Characteristic Mass Spectra: The derivatives can be designed to produce specific and informative fragmentation patterns upon electron ionization, aiding in structural elucidation and quantification.

Common derivatization techniques applicable to the amine groups in this compound include silylation and acylation.

Silylation is one of the most common derivatization methods, involving the introduction of a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, in place of an active hydrogen. researchgate.net Silylating agents are highly reactive towards compounds containing hydroxyl, carboxyl, and amine groups.

Acylation involves the introduction of an acyl group, often through reaction with an acid anhydride (B1165640) or an acyl halide. Fluorinated acylating agents are particularly useful as they introduce electron-capturing groups, which can significantly enhance detection sensitivity when using an electron capture detector (ECD) or negative chemical ionization mass spectrometry.

The choice of derivatizing agent depends on the specific analytical requirements, including the desired volatility, stability, and mass spectral characteristics of the derivative. The table below summarizes some common derivatizing agents that could be employed for the analysis of this compound.

| Derivatization Method | Reagent Class | Common Reagents | Abbreviation | Resulting Derivative | Key Advantages |

| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | High volatility, good thermal stability. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Most volatile of TMS acetamides, useful for trace analysis. nih.govresearchgate.net | ||

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Derivatives are more stable to hydrolysis than TMS derivatives. nih.gov | ||

| Acylation | Acylating Agents | Acetic Anhydride | - | Acetyl | Increases volatility. |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) | Highly volatile derivatives, suitable for electron capture detection. gcms.cz | ||

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) | Excellent for trace analysis with ECD. gcms.cz | ||

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl (HFB) | Provides high sensitivity for ECD. gcms.cz |

By employing these derivatization strategies, the analytical challenges associated with this compound can be effectively addressed, enabling robust and sensitive analysis by GC-MS and other mass spectrometric techniques. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-tert-butylacetamidine, and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between tert-butylamine and acetonitrile derivatives under controlled conditions. Key parameters include temperature (80–120°C), solvent polarity (e.g., methanol or DMF), and catalyst use (e.g., acidic/basic conditions). Yields can be optimized via kinetic studies by varying molar ratios (e.g., 1:1 to 1:3 tert-butylamine:acetonitrile) and monitoring intermediates via thin-layer chromatography (TLC) . Purification often requires recrystallization or column chromatography, with purity validated by NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- Spectroscopic Analysis : ¹H NMR (δ 1.2–1.4 ppm for tert-butyl protons; δ 2.1–2.3 ppm for acetamidine CH₃), ¹³C NMR (δ 28–30 ppm for tert-butyl carbons), and FTIR (N-H stretching ~3300 cm⁻¹, C=N ~1650 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 210–230 nm) or GC/MS (EI mode) for trace impurities .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C₆H₁₃N₂O) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Refer to safety data sheets (SDS) for toxicity profiles. Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritancy. Store in airtight containers at 2–8°C, away from oxidizing agents. Spill management includes neutralization with dilute acetic acid and absorption with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility discrepancies)?

- Methodological Answer : Cross-validate data using standardized protocols:

- Solubility Testing : Perform in triplicate across solvents (water, ethanol, DCM) at 25°C using gravimetric or UV-spectrophotometric methods. Control variables include pH and ionic strength .

- Data Comparison : Use databases like PubChem or Reaxys, prioritizing peer-reviewed studies over vendor catalogs. Discrepancies may arise from polymorphic forms or residual solvents; characterize batches via X-ray diffraction (XRD) and Karl Fischer titration .

Q. What strategies are effective for studying the reaction mechanisms of this compound in organocatalytic applications?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace reactive hydrogens with deuterium to identify rate-determining steps .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map transition states and compare with experimental activation energies .

- In Situ Spectroscopy : Monitor reactions via Raman or IR spectroscopy to detect intermediates (e.g., enamine formation) .

Q. How can researchers design experiments to evaluate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks. Assess degradation via HPLC purity checks and LC-MS for byproduct identification .

- Statistical Design : Use factorial experiments (e.g., 2³ design) to model interactions between temperature, humidity, and oxidation .

Data Analysis and Reproducibility

Q. What methodologies ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer :

- Detailed Protocols : Report exact stoichiometry, solvent grades, and equipment specifications (e.g., reflux condenser type) .

- Open Data : Share raw spectra, chromatograms, and crystallographic data in supplementary materials .

- Collaborative Validation : Partner with independent labs to replicate key steps (e.g., crystallization) and compare yields/purity .

Q. How should researchers approach conflicting bioactivity data for this compound in enzyme inhibition assays?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., known inhibitors) and validate enzyme activity via fluorometric or colorimetric readouts .

- Dose-Response Curves : Test concentrations across 5–6 orders of magnitude (e.g., 1 nM–100 µM) to calculate IC₅₀ values. Statistical analysis (e.g., ANOVA) identifies outliers due to solvent interference (e.g., DMSO) .

Tables for Key Parameters

Table 1 : Optimized Synthetic Conditions for this compound

| Parameter | Range/Value | Method of Analysis |

|---|---|---|

| Temperature | 80–120°C | TLC, NMR |

| Solvent | Methanol/DMF | GC-MS |

| Reaction Time | 6–24 hours | Kinetic Sampling |

| Yield | 45–75% | Gravimetric |

Table 2 : Stability Study Design (2³ Factorial)

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 25°C | 60°C |

| Humidity | 30% RH | 75% RH |

| Light Exposure | Dark | 1200 lux |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.